2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252459
InChI: InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H
SMILES:
Molecular Formula: C7H12ClN3OS
Molecular Weight: 221.71 g/mol

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

CAS No.:

Cat. No.: VC16252459

Molecular Formula: C7H12ClN3OS

Molecular Weight: 221.71 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride -

Specification

Molecular Formula C7H12ClN3OS
Molecular Weight 221.71 g/mol
IUPAC Name 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride
Standard InChI InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H
Standard InChI Key IPBDJODHRXQABX-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C(C)N.Cl

Introduction

2-Amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a chemical compound of interest in medicinal chemistry due to its structural features and potential biological applications. This compound is a hydrochloride salt derived from the parent molecule (2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Below, we provide an in-depth analysis of its chemical properties, structure, synthesis, and potential applications.

Molecular Details

  • IUPAC Name: (2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride .

  • Molecular Formula: C7H12ClN3OS .

  • Molecular Weight: 221.71 g/mol .

  • SMILES Notation: CC1=CN=C(S1)NC(=O)C@HN.Cl .

Structural Features

The compound consists of:

  • A thiazole ring substituted with a methyl group at position 5.

  • An amino group linked to a propanamide moiety.

  • A hydrochloride ion to stabilize the structure as a salt.

Table 1: Key Chemical Descriptors

DescriptorValue
Molecular FormulaC7H12ClN3OS
Molecular Weight221.71 g/mol
InChIKeyIPBDJODHRXQABX-JEDNCBNOSA-N
Synonyms(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride

Synthesis

The synthesis of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves:

  • Thiazole formation: The construction of the thiazole ring typically begins with the reaction of appropriate thiourea derivatives with α-halo ketones.

  • Amidation: The thiazole intermediate undergoes amidation with an amino acid derivative to yield the target compound.

  • Hydrochloride formation: The final step involves neutralizing the base form with hydrochloric acid to obtain the stable hydrochloride salt.

Characterization Techniques

The compound's structure is confirmed using:

  • Nuclear Magnetic Resonance (NMR): To determine proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Pharmacological Applications

The structural features of this compound suggest potential bioactivity:

  • Antioxidant Activity: Similar derivatives of amino-thiazoles have shown radical scavenging activity through DPPH and nitric oxide assays .

  • Anti-inflammatory Potential: Thiazole-containing compounds are often studied as inhibitors of enzymes like lipoxygenase, making them candidates for anti-inflammatory drugs .

Drug Development

The presence of an amide group and thiazole ring makes this compound suitable for further derivatization to enhance pharmacokinetic properties.

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